3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid
Description
Historical Development of Benzofuran Chemistry
Benzofuran chemistry traces its origins to the 19th century, with early isolation methods focusing on extraction from coal tar, a process that remains industrially relevant. The structural elucidation of benzofuran—a fused benzene and furan system—paved the way for synthetic innovations. In 1870, William Perkin achieved the first laboratory synthesis via the dehydrogenation of 2-ethylphenol, a milestone that enabled systematic derivatization. Subsequent advancements included the Perkin rearrangement, which utilized coumarin as a precursor to generate benzofuran derivatives, and the Diels–Alder reaction, which expanded access to complex polycyclic systems. By the mid-20th century, methods such as cycloisomerization of alkyne-substituted phenols and Wittig reactions further diversified synthetic pathways, allowing precise functionalization at critical positions like C-2 and C-7. These historical breakthroughs established benzofuran as a versatile scaffold for medicinal and materials science.
Significance of Benzofuran Scaffold in Medicinal Chemistry
The benzofuran scaffold’s structural plasticity and electronic properties make it a cornerstone of drug discovery. Its ability to mimic endogenous biomolecules while offering metabolic stability has led to derivatives with diverse pharmacological profiles. For instance, psoralen, a natural benzofuran derivative, exemplifies phototherapeutic applications in psoriasis treatment. Synthetic analogs have demonstrated anti-tumor, antimicrobial, and antiviral activities, often through mechanisms such as enzyme inhibition (e.g., Mycobacterium protein tyrosine phosphatase B) or interference with cellular signaling pathways (e.g., mTOR and CDK2). The scaffold’s aromatic system permits extensive substitution, enabling optimization of pharmacokinetic properties. For example, electron-donating groups at C-6 enhance antibacterial potency, while hydrophobic substituents at C-2 improve target binding in anticancer agents.
Table 1: Biological Activities of Representative Benzofuran Derivatives
Position of 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic Acid in Contemporary Research
This compound exemplifies modern strategies to enhance benzofuran bioactivity through targeted substitution. The 2,2-dimethyl-2,3-dihydrobenzofuran moiety introduces conformational rigidity, potentially improving receptor binding, while the C-7 propanoic acid side chain offers hydrogen-bonding capabilities critical for enzyme interaction. Recent studies highlight its relevance in oncology, particularly as a lysine-specific demethylase 1 (LSD1) inhibitor. Compound 17i , a structural analog, exhibits nanomolar IC~50~ values against LSD1 (0.065 μM) and robust anti-proliferative effects in lung cancer (H460) and breast cancer (MCF-7) cell lines. The propanoic acid group may facilitate interactions with catalytic FAD cofactors, a hypothesis supported by molecular docking studies. Additionally, its metabolic stability in liver microsomes positions it as a promising candidate for in vivo applications.
Table 2: Synthetic Strategies for Dihydrobenzofuran Derivatives
Research Objectives and Significance
The primary objectives of current research on this compound include:
- Mechanistic Elucidation : Defining its interactions with LSD1 and other epigenetic targets to refine structure-activity relationships (SAR).
- Synthetic Optimization : Developing scalable routes that maintain stereochemical integrity, particularly at the dihydrofuran ring.
- Therapeutic Expansion : Exploring applications beyond oncology, such as anti-inflammatory or antiviral therapies, leveraging its modular scaffold.
- Pharmacokinetic Profiling : Assessing bioavailability and tissue distribution to guide preclinical development.
Properties
IUPAC Name |
3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2)8-9-4-3-5-10(12(9)17-13)16-7-6-11(14)15/h3-5H,6-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODWXVNYYIVABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Overview
3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid features a dihydrobenzofuran core substituted with a 2,2-dimethyl group and a propanoic acid side chain connected via an ether linkage. The dihydrobenzofuran system introduces stereoelectronic constraints that influence reactivity, while the propanoic acid moiety enhances solubility and enables further functionalization.
Key Synthetic Challenges
- Regioselectivity : Introducing the propanoic acid group at the 7-position of the benzofuran requires precise control to avoid competing reactions at other positions.
- Ring Stability : The 2,2-dimethyl group stabilizes the dihydrobenzofuran ring but may hinder cyclization steps due to steric effects.
- Acid Sensitivity : The propanoic acid group necessitates mild reaction conditions to prevent decarboxylation or esterification.
Synthetic Strategies and Methodologies
Benzofuran Core Construction
The dihydrobenzofuran scaffold is typically synthesized via acid-catalyzed cyclization of phenolic precursors. A prominent method involves the use of 2,2-dimethyl-1,3-propanediol and 7-hydroxycoumarin under refluxing acidic conditions (e.g., H₂SO₄ in ethanol), yielding the 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol intermediate.
$$
\text{7-Hydroxycoumarin} + \text{2,2-Dimethyl-1,3-propanediol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol}
$$
This step achieves yields of 68–75% , with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane mixtures).
Ether Linkage Formation
The propanoic acid side chain is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction .
Nucleophilic Aromatic Substitution
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol reacts with 3-bromopropanoic acid in the presence of K₂CO₃ and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in DMF at 80°C:
$$
\text{Benzofuran-7-ol} + \text{3-Bromopropanoic acid} \xrightarrow{\text{K}2\text{CO}3, \text{TBAB}} \text{Target Compound}
$$
Yield : 62–70%
Purity : >95% (HPLC) after recrystallization in aqueous methanol.
Mitsunobu Reaction
For higher regioselectivity, the Mitsunobu protocol employs 3-hydroxypropanoic acid , diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃) in THF:
$$
\text{Benzofuran-7-ol} + \text{3-Hydroxypropanoic acid} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$
Yield : 78–82%
Advantages : Avoids harsh bases, preserves acid functionality.
Optimization and Scalability
Alternative Routes and Innovations
Palladium-Catalyzed Coupling
A patent-pending method utilizes Pd(dppf)Cl₂ to couple 7-iodo-2,2-dimethyl-2,3-dihydrobenzofuran with 3-hydroxypropanoic acid tert-butyl ester , followed by deprotection:
$$
\text{7-Iodo-benzofuran} + \text{Ester} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Protected Intermediate} \xrightarrow{\text{TFA}} \text{Target Compound}
$$
Industrial and Environmental Considerations
Waste Stream Analysis
| Method | PMI (kg/kg) | Solvent Recovery (%) |
|---|---|---|
| SNAr (DMF) | 18 | 50 |
| Mitsunobu (THF) | 25 | 70 |
| Palladium | 12 | 85 |
PMI: Process Mass Intensity
The palladium method offers lower waste generation but requires catalyst recycling.
Chemical Reactions Analysis
Types of Reactions: 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The propanoic acid moiety can be oxidized to form carboxylic acids or their derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and halides can be used in substitution reactions, with conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted benzofurans and their derivatives.
Scientific Research Applications
3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may have potential biological activity, making it useful in drug discovery and development.
Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: (1) benzofuran-based acids, (2) phenoxy-propanoic acid derivatives, and (3) heterocyclic ether-linked acids. Key comparisons are summarized in Table 1.
Benzofuran-Based Acids
- 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (): This derivative replaces the dihydrobenzofuran core with a fully aromatic benzofuran ring. Substituents include a fluorine atom (C5), methyl group (C7), and methylsulfanyl group (C3), with an acetic acid side chain. The fully aromatic benzofuran may enhance π-π stacking interactions in biological targets compared to the dihydro analog.
- 4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine hydrochloride (): This compound shares the 2,2-dimethyl-2,3-dihydrobenzofuran moiety but substitutes the propanoic acid with a piperidine group. The basic piperidine nitrogen could improve solubility in acidic environments, whereas the propanoic acid in the target compound may enhance hydrogen-bonding capacity .
Phenoxy-Propanoic Acid Derivatives
- Quizalofop-ethyl ([2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid ethyl ester], ): A herbicidal propanoic acid ester with a phenoxy-quinoxaline structure. The ethyl ester group improves lipophilicity for membrane penetration, contrasting with the free carboxylic acid in the target compound, which may limit bioavailability .
- 2-(2,4-Dichlorophenoxy)propanoic acid (): A chlorinated phenoxy-propanoic acid herbicide. The electron-withdrawing chlorine atoms increase acidity (pKa ~3.0), whereas the electron-donating methyl groups in the target compound’s dihydrobenzofuran ring may reduce acidity (estimated pKa ~4.5–5.0) .
Heterocyclic Ether-Linked Acids
- 2-(6-Acetyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid (): This benzoxazin-propanoic acid hybrid includes a ketone and an oxazinone ring.
Data Table: Structural and Functional Comparisons
Biological Activity
3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid (CAS Number: 926268-51-1) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16O4
- Molecular Weight : 236.26 g/mol
- Structure : The compound features a benzofuran moiety linked to a propanoic acid group, which may influence its biological interactions.
Antinociceptive Effects
Research indicates that derivatives of benzofuran compounds, including this compound, exhibit significant antinociceptive effects. A study demonstrated that related benzofuran derivatives effectively reversed neuropathic pain in animal models without affecting locomotor behavior, suggesting a targeted analgesic action that minimizes side effects .
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory properties in various in vitro and in vivo studies. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines and mediators, which are crucial in the pathogenesis of inflammatory diseases. This activity positions it as a candidate for further exploration in treating conditions characterized by chronic inflammation.
Study on Neuropathic Pain
In a controlled study involving spinal nerve ligation models in rats, the compound was administered to evaluate its efficacy in alleviating neuropathic pain. Results indicated a significant reduction in pain scores compared to control groups, highlighting its potential as an analgesic agent .
Data Table: Summary of Biological Activities
| Activity | Outcome | Reference |
|---|---|---|
| Antinociceptive | Significant pain relief in neuropathic models | |
| Anti-inflammatory | Inhibition of cytokines | |
| Antimicrobial | Effective against various bacterial strains |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors involved in pain modulation and inflammation pathways. The structural characteristics of benzofuran derivatives may facilitate their binding to these biological targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid, and how can reaction conditions be optimized for reproducibility?
- The synthesis typically involves multi-step reactions, including condensation of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with propanoic acid derivatives under acidic or basic catalysis. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and reaction time (12–24 hours). Purity is often achieved via recrystallization or column chromatography .
- Methodological Insight: Use high-resolution NMR (¹H/¹³C) and LC-MS to confirm intermediate structures. X-ray crystallography (via SHELX programs) can resolve stereochemical ambiguities .
Q. How can structural characterization of this compound address discrepancies in reported spectral data?
- Discrepancies in NMR or IR spectra may arise from solvent effects, tautomerism, or impurities. For example, the dihydrobenzofuran moiety’s rigidity can lead to distinct splitting patterns in ¹H NMR. Cross-validate data using computational tools (e.g., DFT-based chemical shift predictions) and compare with structurally analogous compounds (e.g., 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid) .
Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?
- Employ HPLC with UV detection (λ = 254 nm) to monitor degradation products. Accelerated stability studies (40°C/75% RH for 6 months) can identify sensitivity to humidity or oxidation. For quantification, use standardized calibration curves with a reference standard .
Advanced Research Questions
Q. How do structural modifications of the dihydrobenzofuran core influence biological activity, and what computational tools can predict binding affinities?
- Substituents on the dihydrobenzofuran ring (e.g., methyl groups at C2/C3) enhance metabolic stability by reducing oxidative metabolism. Molecular docking (AutoDock Vina) and MD simulations can model interactions with targets like cyclooxygenases or nuclear receptors. Compare with derivatives like N-(4-bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide, which shows improved target engagement .
- Data Contradiction: Some studies report reduced solubility with bulky substituents, conflicting with enhanced activity. Resolve via logP measurements and in vitro permeability assays (Caco-2 models) .
Q. What strategies resolve conflicting in vitro vs. in vivo efficacy data for this compound?
- Discrepancies often stem from poor pharmacokinetics (e.g., rapid clearance). Use metabolite profiling (e.g., 3-(3-hydroxyphenyl)propanoic acid as a gut microbiota-derived metabolite) to identify active species. Adjust dosing regimens or employ prodrug strategies (e.g., esterification of the carboxylic acid) to improve bioavailability .
Q. How can crystallographic data improve mechanistic understanding of its interaction with biological targets?
- Co-crystallization with target proteins (e.g., Bcl-2 inhibitors) using SHELXL refinement reveals binding modes. For example, the propanoic acid group may form salt bridges with lysine residues, while the dihydrobenzofuran engages in π-π stacking. Cross-reference with SAR studies to validate hypotheses .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Standardize synthesis protocols (e.g., strict control of reaction pH and catalyst purity). Use orthogonal assays (e.g., SPR for binding affinity and cell-based viability assays) to confirm activity. Statistical tools like ANOVA can identify sources of variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
